Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol
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Overview
Description
Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol is a complex organic compound characterized by its unique hexahydropyrano and pyrrol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol typically involves a multi-step process. One common method starts with the cyclization of a suitable precursor to form the hexahydropyrano ring, followed by the introduction of the pyrrol moiety through a series of nucleophilic substitution reactions. The final step involves the reduction of the intermediate to yield the desired methanol derivative. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. Industrial methods also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol can be compared with other similar compounds, such as:
Rel-(3AR,7AS)-octahydro-1H-pyrrolo[2,3-c]pyridine: Another compound with a similar pyrrol ring structure but different functional groups.
Rel-(3AR,7AS)-octahydropyrano[3,2-B]pyrrol-3-ylmethanol: A compound with a similar hexahydropyrano ring but different substitution patterns.
The uniqueness of this compound lies in its specific combination of hexahydropyrano and pyrrol moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3aR,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-5-8-4-9-3-7(8)1-2-11-6-8/h7,9-10H,1-6H2/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJNRBOVZLXNDZ-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(C1CNC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]2([C@H]1CNC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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